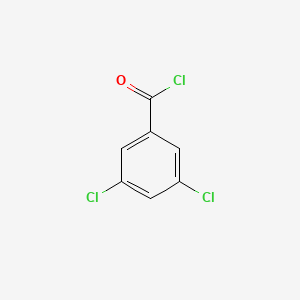

3,5-Dichlorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLXLVPNZMBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027506 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-62-6 | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S09182623N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 3,5-Dichlorobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals. This document outlines its core characteristics, synthesis methodologies, and key applications, presenting data in a clear and accessible format for laboratory and development use.

Core Properties

This compound is a low-melting solid or a colorless to yellow liquid at or near room temperature.[1][2] It is characterized by a reactive acyl chloride group that makes it a versatile building block in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2905-62-6 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₃Cl₃O | [3][4][5][6][7] |

| Molecular Weight | 209.46 g/mol | [3][4][5][6][7] |

| Appearance | Light yellow, low-melting solid or colorless to yellow liquid | [1][3] |

| Melting Point | 24 - 28 °C (75.2 - 82.4 °F) | [1][3][4] |

| Boiling Point | 245 - 249 °C (473 - 480.2 °F) | [3][4] |

| 135 - 137 °C (275 - 278.6 °F) @ 25 mmHg | [7][8][9] | |

| Density | 1.478 g/cm³ | [3][4][10] |

| Refractive Index | n20/D 1.582 | [7][8][11][9] |

| Vapor Pressure | 0.02 mmHg @ 25 °C | [4] |

| Flash Point | 137 °C (278.6 °F) | [3][11] |

| Solubility | Insoluble in water; reacts with water. Soluble in benzene, ether, and toluene. | [4][12][13] |

Chemical Reactivity and Stability

This compound is a moisture-sensitive compound that can decompose in contact with water, liberating toxic gases.[3][13] It is incompatible with strong oxidizing agents and strong bases.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

Table 2: Safety and Hazard Information

| Hazard Classification | Description | Reference(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [3] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [3] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [3] |

| Corrosive to Metals | Category 1: May be corrosive to metals. | [13] |

Applications in Synthesis

This compound is a crucial intermediate in several industrial applications, most notably in the production of agrochemicals and pharmaceuticals.[1][14][15]

-

Agrochemicals: Its primary use is in the synthesis of the herbicide Propyzamide (Pronamide), which is effective in controlling weeds, particularly those resistant to other chemicals.[1]

-

Pharmaceuticals: The 3,5-dichlorobenzoyl moiety, introduced via this reagent, can enhance the properties of active pharmaceutical ingredients (APIs) by improving their stability, absorption, and target affinity.[1] It is a key intermediate for some FDA-approved medications, including treatments for dry eye disease, and is used in the development of new analgesics and medications for central nervous system disorders.[1]

-

Dyes and Specialty Chemicals: It also serves as an intermediate in the manufacturing of dyes and other specialty chemicals.[14][15]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been documented. The most common laboratory-scale preparations involve the chlorination of 3,5-dichlorobenzoic acid.

Method 1: Reaction with Thionyl Chloride

This method involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride.[16][17]

-

Reagents:

-

3,5-dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Methylene (B1212753) chloride (solvent)

-

-

Procedure:

-

A solution of 3,5-dichlorobenzoic acid (0.07 mol) and thionyl chloride (0.09 mol) in 60 ml of methylene chloride is prepared.[17]

-

The mixture is refluxed on a steam bath for two hours.[17]

-

The reaction mixture is then concentrated under reduced pressure to remove the solvent and excess thionyl chloride.[17]

-

The residue is purified by distillation to yield this compound.[17]

-

Method 2: Reaction with Oxalyl Chloride

This method utilizes oxalyl chloride as the chlorinating agent, often with a catalytic amount of dimethylformamide (DMF).[7][15][16]

-

Reagents:

-

Aryl carboxylic acid (e.g., 3,5-dichlorobenzoic acid) (10.0 mmol)

-

Dichloromethane (DCM) (50 mL)

-

Dimethylformamide (DMF) (catalytic amount)

-

Oxalyl chloride (20.0 mmol)

-

-

Procedure:

-

Dissolve the aryl carboxylic acid in DCM in a round-bottomed flask, and add a few drops of DMF.[7][15]

-

Add oxalyl chloride dropwise to the reaction mixture.[7][15]

-

Allow the reaction to proceed for 4 hours at this temperature.[7][15]

-

Concentrate the solvent in vacuo. The resulting residue of this compound can be used directly for subsequent reactions.[7][15]

-

Method 3: Multi-step Synthesis from Anthranilic Acid

A patented method describes a more complex, multi-step synthesis starting from anthranilic acid.[14] This process involves protection of the amino group, followed by chlorination, deprotection, and subsequent conversion to the acid chloride.[14]

Visualized Synthesis Workflow

The following diagram illustrates a common and straightforward laboratory synthesis of this compound from its corresponding carboxylic acid.

Caption: Synthesis of this compound.

This diagram outlines the key stages in the synthesis of this compound, from the initial reactants through the reaction and purification steps to the final product. A logical relationship for the application of this compound in drug development is depicted below.

Caption: Role in Drug Development.

References

- 1. royal-chem.com [royal-chem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound(2905-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 2905-62-6 [chemicalbook.com]

- 8. This compound CAS#: 2905-62-6 [m.chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound [stenutz.eu]

- 11. This compound 96 2905-62-6 [sigmaaldrich.com]

- 12. royal-chem.com [royal-chem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 3,5-Dichlorobenzoyl chloride, a pivotal intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Its versatile chemical nature makes it a valuable building block in the development of a wide range of organic molecules.[2]

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a cornerstone for its application in experimental design and chemical synthesis.

| Property | Value | Citations |

| Molecular Formula | C₇H₃Cl₃O | [3][4] |

| Linear Formula | Cl₂C₆H₃COCl | |

| Molecular Weight | 209.46 g/mol | [4][5] |

| CAS Number | 2905-62-6 | [3][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is critical for its availability in research and industrial applications. A prevalent and efficient method involves the chlorination of 3,5-dichlorobenzoic acid.

Synthesis from 3,5-Dichlorobenzoic Acid using Thionyl Chloride

This common laboratory procedure utilizes thionyl chloride (SOCl₂) as the chlorinating agent.[6]

Methodology:

-

To 20g of 3,5-dichlorobenzoic acid, add 49.4g of thionyl chloride and 0.21g of pyridine.[7]

-

The mixture is refluxed for a period of 2 to 20 hours.[7][8]

-

Following the reflux, excess thionyl chloride is removed from the reaction mixture, typically through distillation.[7]

-

Dry hexane (B92381) is introduced to the residue, and any insoluble material is filtered out.[7]

-

Hexane is then removed under reduced pressure.[7]

-

The resulting crude product can be purified by crystallization to yield this compound.[7]

Synthesis from Aryl Carboxylic Acid using Oxalyl Chloride

An alternative method employs oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).[1]

Methodology:

-

Dissolve the aryl carboxylic acid (10.0 mmol) in 50 mL of dichloromethane (B109758) (DCM) in a 100 mL round-bottomed flask.[1]

-

Add a few drops of DMF to the solution.[1]

-

Cool the mixture to 0°C in an ice bath.[1]

-

Add oxalyl chloride (20.0 mmol, 2.0 equivalents) dropwise to the cooled reaction mixture.[1]

-

Allow the reaction to proceed for an additional 4 hours at this temperature.[1]

-

Concentrate the solvent in vacuo to obtain the crude this compound, which can often be used directly in subsequent steps.[1]

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex molecules.[2] Its derivatives have shown potential in treating a range of conditions. For instance, it is a precursor in the creation of certain analgesics for pain and headache management, as well as drugs targeting central nervous system disorders.[9][10] In the agrochemical sector, it is a key component in the production of the herbicide Propyzamide.[9]

The reactivity of the acyl chloride group allows for its incorporation into larger molecular scaffolds, which can modulate the biological activity and pharmacokinetic properties of a drug, such as improving its stability and absorption.[9]

Logical Workflow for Synthesis and Application

The following diagram illustrates a generalized workflow from the synthesis of this compound to its application in the development of new chemical entities.

References

- 1. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. royal-chem.com [royal-chem.com]

- 10. CN106349121A - Preparation method of this compound - Google Patents [patents.google.com]

Synthesis of 3,5-Dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid, a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides a comprehensive overview of common synthetic methods, detailed experimental protocols, and a comparative analysis of reaction conditions to aid researchers in optimizing this chemical transformation.

Introduction

This compound is a valuable building block in organic synthesis.[2] Its reactive acyl chloride group allows for the facile introduction of the 3,5-dichlorobenzoyl moiety into various molecules, which can enhance biological activity or modify physical properties.[2] The primary application of this intermediate is in the manufacturing of the herbicide Propyzamide.[2] In the pharmaceutical industry, it serves as a key component in the synthesis of drugs for pain management and other advanced therapeutic agents.[2] The efficient and high-yield synthesis of this compound is therefore of significant interest.

The most common and direct method for the synthesis of this compound is the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent.[3] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this conversion, often in the presence of a catalyst such as dimethylformamide (DMF) or pyridine (B92270) to facilitate the reaction.[3][4]

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent and reaction conditions significantly impacts the yield and purity of the final product. The following table summarizes quantitative data from various reported procedures for the synthesis of this compound from 3,5-dichlorobenzoic acid.

| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl chloride | Pyridine | None | Reflux | 20 | Quantitative | [4] |

| Thionyl chloride | None | Methylene chloride | Reflux | 2 | Not specified | [5] |

| Thionyl chloride | None | None | Reflux | 5 | 100 (crude) | [6] |

| Oxalyl chloride | DMF | Dichloromethane | 0 to 25 | 4 | Not specified | [1][6] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from a procedure that reports a quantitative yield.[4]

Materials:

-

3,5-Dichlorobenzoic acid (20 g)

-

Thionyl chloride (49.4 g)

-

Pyridine (0.21 g)

-

Dry hexane (B92381)

Procedure:

-

To 20 g of 3,5-dichlorobenzoic acid, add 49.4 g of thionyl chloride and 0.21 g of pyridine.

-

The reaction mixture is refluxed for 20 hours.

-

After the reaction is complete, excess thionyl chloride is removed by distillation.

-

Dry hexane is added to the residue, and any insoluble matter is filtered out.

-

The hexane is removed from the filtrate under reduced pressure.

-

The remaining solution is crystallized to obtain this compound.

Method 2: Synthesis using Oxalyl Chloride

This protocol is based on a general method for the synthesis of acyl chlorides from carboxylic acids.[1][6][7]

Materials:

-

3,5-Dichlorobenzoic acid (10.0 mmol)

-

Oxalyl chloride (20.0 mmol, 2.0 equivalents)

-

Dichloromethane (DCM, 50 mL)

-

Dimethylformamide (DMF, a few drops)

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 10.0 mmol of 3,5-dichlorobenzoic acid in 50 mL of dichloromethane.

-

Add a few drops of DMF to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 20.0 mmol of oxalyl chloride dropwise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Concentrate the solvent in vacuo to obtain the crude this compound, which can be used directly for subsequent reactions or purified by distillation.

Experimental Workflow

The general workflow for the synthesis of this compound from 3,5-dichlorobenzoic acid is illustrated in the following diagram.

Caption: General workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the direct chlorination of 3,5-dichlorobenzoic acid is the most common approach, other methods for the synthesis of this compound have been reported. These often involve multi-step syntheses starting from different precursors, such as benzoyl chloride or anthranilic acid.[8][9][10][11] For instance, one patented method describes a five-step synthesis starting from anthranilic acid.[8] Another approach involves the sulfonation of benzoyl chloride followed by catalytic chlorination and desulfurization.[9] These alternative routes may be advantageous in specific industrial settings or when the primary starting material is unavailable.

Conclusion

The synthesis of this compound from 3,5-dichlorobenzoic acid is a well-established and efficient transformation. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on factors such as desired purity, reaction scale, and cost. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling them to select and optimize the most suitable synthetic strategy for their specific needs.

References

- 1. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 2. royal-chem.com [royal-chem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN104016855B - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. CN105837432A - Novel preparation method of this compound - Google Patents [patents.google.com]

- 11. CN106349121A - Preparation method of this compound - Google Patents [patents.google.com]

Reactivity of the Acyl Chloride Group in 3,5-Dichlorobenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 3,5-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The document elucidates the electronic and steric factors governing its reactivity, presents quantitative data on its reaction kinetics, and provides detailed experimental protocols for its principal reactions. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (DCBC) is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with two chlorine atoms at the meta positions. This substitution pattern significantly influences the reactivity of the acyl chloride functional group. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Consequently, DCBC is a versatile reagent for introducing the 3,5-dichlorobenzoyl moiety into a wide range of molecules. Its applications span the synthesis of herbicides like Propyzamide, active pharmaceutical ingredients for pain management and dry eye disease, and high-performance dyes.[1]

Electronic and Steric Effects on Reactivity

The reactivity of the acyl chloride group in this compound is primarily dictated by the electronic effects of the two chlorine substituents on the benzene (B151609) ring.

-

Inductive Effect: Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I). The two chlorine atoms at the 3 and 5 positions synergistically pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more reactive towards nucleophiles.

-

Resonance Effect: While chlorine possesses lone pairs of electrons and can theoretically participate in resonance (+R effect) by donating electron density to the benzene ring, this effect is generally weaker than its inductive effect, especially from the meta position. In the case of this compound, the chlorine atoms are in meta positions relative to the acyl chloride group. Resonance effects are most pronounced for substituents in the ortho and para positions. Therefore, the resonance effect of the chlorine atoms in DCBC has a minimal impact on the reactivity of the acyl chloride group.

-

Steric Effects: The chlorine atoms in the 3 and 5 positions do not impose significant steric hindrance around the acyl chloride functional group. This allows for relatively easy access of nucleophiles to the electrophilic carbonyl carbon, further contributing to the compound's high reactivity.

Quantitative Reactivity Data

The reactivity of substituted benzoyl chlorides can be quantitatively assessed and compared using linear free-energy relationships, such as the Hammett equation. The Hammett equation, in the form log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).

A study on the solvolysis of substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) provides valuable quantitative insight into the reactivity of this compound. The Hammett correlation for this reaction allows for a comparison of its reactivity with other substituted benzoyl chlorides.

| Substituent (Z) in Z-C₆H₄COCl | σ (for meta-substituents) | log k (s⁻¹) in 97H at 25°C |

| H | 0.00 | -4.47 |

| 3-Cl | 0.37 | -3.73 |

| 3,5-diCl | 0.74 (2 x 0.37) | -3.00 |

| 3-NO₂ | 0.71 | -3.10 |

Data adapted from Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(7), 6095–6123.

The positive ρ value for this reaction indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state of the rate-determining step (nucleophilic attack). The two chlorine atoms in this compound have a combined σ value of approximately 0.74, leading to a significantly faster solvolysis rate compared to unsubstituted benzoyl chloride.

Key Reactions and Experimental Protocols

The high reactivity of the acyl chloride group in this compound allows it to readily participate in a variety of nucleophilic acyl substitution reactions.

Hydrolysis

This compound is sensitive to moisture and readily hydrolyzes in the presence of water to form 3,5-dichlorobenzoic acid and hydrochloric acid. This reaction is typically vigorous.

Reaction Scheme:

Cl₂C₆H₃COCl + RNH₂ → Cl₂C₆H₃CONHR + HCl

Cl₂C₆H₃COCl + ROH → Cl₂C₆H₃COOR + HCl

Cl₂C₆H₃COCl + Ar-H --(AlCl₃)--> Cl₂C₆H₃CO-Ar + HCl

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Caption: A typical experimental workflow for an acylation reaction using this compound.

Conclusion

This compound is a highly reactive and versatile reagent in organic synthesis. The electron-withdrawing inductive effects of the two meta-chloro substituents significantly enhance the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This guide has provided a detailed overview of its reactivity, supported by quantitative data and practical experimental protocols. A thorough understanding of the principles outlined herein will aid researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate for the synthesis of novel and valuable compounds.

References

Spectroscopic Profile of 3,5-Dichlorobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichlorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₃Cl₃O, and it has a molecular weight of 209.46 g/mol . The spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.958 | Doublet | 2H | H-2, H-6 |

| 7.640 | Triplet | 1H | H-4 |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows four signals corresponding to the seven carbon atoms in the molecule, due to the molecule's symmetry.

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carbonyl) |

| ~136 | C-Cl |

| ~133 | C-H |

| ~130 | C-C(O)Cl |

Note: Experimentally determined peak values for ¹³C NMR were not available in the searched literature. The provided values are estimates based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (acid chloride) |

| ~1570 | Medium | C=C stretch (aromatic) |

| ~870 | Strong | C-Cl stretch (aromatic) |

| ~750 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Fragment |

| 208 | 50.0 | [M]⁺ (Molecular ion) |

| 173 | 100.0 | [M-Cl]⁺ |

| 145 | 35.0 | [M-Cl-CO]⁺ |

| 109 | 20.0 | [C₆H₃Cl]⁺ |

| 75 | 15.0 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum was recorded on a 300 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For the ¹³C NMR spectrum, a broadband proton-decoupled spectrum would be acquired on the same instrument.

Infrared Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for a liquid sample or a solution, a thin film between salt plates (e.g., NaCl or KBr) would be used. The spectrum provided by the NIST WebBook was obtained in the gas phase.[1]

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and a beam of electrons with an energy of 70 eV was used to ionize the molecules. The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the general structure of this compound.

References

Solubility of 3,5-Dichlorobenzoyl Chloride in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichlorobenzoyl chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility, addressing the compound's reactive nature.

Introduction

This compound (C₇H₃Cl₃O, CAS No: 2905-62-6) is a reactive acyl chloride widely used as an intermediate in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1][2] Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This document aims to provide a practical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Weight | 209.46 g/mol | [1] |

| Melting Point | 28 °C (lit.) | [1] |

| Boiling Point | 135-137 °C/25 mmHg (lit.) | [1] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [1] |

| Sensitivity | Moisture Sensitive | [1] |

Solubility Data

| Solvent | Qualitative Solubility | Notes | Reference |

| Benzene | Soluble | [1][2] | |

| Toluene | Soluble | [1] | |

| Ether | Soluble | [2] | |

| Water | Insoluble | Reacts with water. | [2] |

It is important to note that this compound is highly reactive towards protic solvents such as water, alcohols, and primary/secondary amines, leading to the formation of the corresponding carboxylic acid, esters, or amides. This reactivity should be a key consideration when selecting solvents for any application.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of published quantitative data, the following detailed experimental protocol outlines a robust method for determining the solubility of this compound in aprotic organic solvents. This protocol is designed to account for the compound's reactivity.

Principle

The isothermal shake-flask method is a standard technique for solubility determination. An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the concentration of the solute in the supernatant is determined. Due to the high reactivity of acyl chlorides, direct quantification can be challenging. Therefore, a derivatization step followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended for accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected aprotic organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate), anhydrous grade

-

Derivatizing agent (e.g., anhydrous methanol, diethylamine)

-

Internal standard for chromatography

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow

References

The Versatility of 3,5-Dichlorobenzoyl Chloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoyl chloride (3,5-DCBC) is a pivotal reagent in organic synthesis, serving as a versatile building block for a diverse array of molecules with significant applications in agrochemicals, pharmaceuticals, and material science. Its disubstituted chlorinated phenyl ring and reactive acyl chloride functionality make it an ideal precursor for introducing specific structural motifs that can enhance biological activity and material properties. This technical guide provides an in-depth overview of the primary applications of 3,5-DCBC, complete with detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways and mechanisms.

Introduction

This compound is a colorless to yellow liquid or low-melting solid with the chemical formula C₇H₃Cl₃O.[1] Its utility in organic synthesis stems from the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and arenes. The presence of two chlorine atoms on the benzene (B151609) ring imparts specific steric and electronic properties to the resulting derivatives, often influencing their physical, chemical, and biological characteristics. This guide will explore its crucial role in the synthesis of high-value chemical entities.[2]

Applications in Agrochemicals: The Synthesis of Propyzamide

One of the most significant applications of 3,5-DCBC is in the production of the herbicide Propyzamide.[2][3] Propyzamide is a selective, systemic herbicide used to control a variety of annual and perennial grasses and some broad-leaved weeds in numerous crops.[4]

Synthesis of Propyzamide

The synthesis involves the acylation of 3-amino-3-methyl-1-butyne with this compound.

Reaction Scheme:

Caption: Synthesis of Propyzamide from this compound.

Experimental Protocol: Synthesis of Propyzamide[5]

-

In a suitable reaction vessel, dissolve 52.8 g (0.63 mol) of 3-amino-3-methyl-1-butyne (98% purity) in a mixture of 6000 g of chloroform and 2000 g of ethanol.

-

Stir the solution at a temperature of 15-25°C.

-

Slowly add this compound to the reaction mixture.

-

Maintain the pH of the reaction at 8.0 by the controlled addition of a 30% sodium hydroxide (B78521) solution.

-

Continue the reaction at 15-25°C for 4 hours.

-

After the reaction is complete, filter the mixture.

-

Dry the resulting filter cake at 100-105°C for 2 hours to obtain the crude product.

-

Recrystallize the crude product from methanol (B129727) to yield pure Propyzamide.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| This compound | 3-Amino-3-methyl-1-butyne | Chloroform/Ethanol | 30% NaOH | 15-25 | 4 | - | 99.8 (after recrystallization) | [5] |

Mechanism of Action of Propyzamide

Propyzamide acts by inhibiting mitosis in plant cells.[6] It binds to tubulin, preventing its assembly into microtubules, which are essential for cell division.[6]

Caption: Mechanism of action of the herbicide Propyzamide.

Applications in Pharmaceuticals: Synthesis of a Key Intermediate for Lifitegrast

This compound is a crucial starting material for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, a key intermediate for the pharmaceutical agent Lifitegrast.[7] Lifitegrast is used for the treatment of dry eye disease.[8]

Synthetic Pathway to a Lifitegrast Intermediate

A multi-step synthesis starting from this compound yields the tetrahydroisoquinoline intermediate.[7]

Caption: Synthetic workflow to a key Lifitegrast intermediate.

Experimental Protocol: Synthesis of 2-((3,5-Dichlorobenzoyl)amino)ethanol[7]

This protocol describes the first step in the synthesis of the tetrahydroisoquinoline intermediate.

-

To a solution of 2-aminoethanol in a suitable solvent, add this compound dropwise at a controlled temperature.

-

The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

After the addition is complete, stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up involves extraction and purification by crystallization or column chromatography.

Note: The reference indicates a three-step synthesis to the tetrahydroisoquinoline with a high total yield of 76%, but does not provide a detailed protocol for each step. The above is a general procedure for the initial amide formation.

Mechanism of Action of Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist.[9][10] It blocks the interaction of LFA-1 with its ligand, intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting T-cell mediated inflammation associated with dry eye disease.[9][11][12]

Caption: Signaling pathway inhibited by the drug Lifitegrast.

General Synthetic Applications of this compound

Beyond these specific examples, 3,5-DCBC is widely used in various fundamental organic transformations.

Amide Synthesis

3,5-DCBC readily reacts with primary and secondary amines to form the corresponding N-substituted-3,5-dichlorobenzamides. These reactions are typically carried out in the presence of a base to scavenge the HCl formed.

General Experimental Protocol for Amide Synthesis: [13]

-

Dissolve the amine and a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Cool the solution to 0°C.

-

Add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data for Amide Synthesis:

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various arylamines | - | DMF | 60 | - | Good | [13] |

Ester Synthesis

Esterification can be achieved by reacting 3,5-DCBC with alcohols or phenols. The reactivity of the alcohol or phenol (B47542) and the reaction conditions will influence the outcome. For less reactive phenols, a base is typically required.

General Experimental Protocol for Ester Synthesis (Schotten-Baumann conditions for phenols): [14]

-

Dissolve the phenol in an aqueous solution of a base (e.g., 10% NaOH).

-

Add this compound and stir vigorously at room temperature.

-

The product precipitates out of the solution and can be collected by filtration.

-

Wash the solid with water and a dilute solution of sodium bicarbonate.

-

Recrystallize the crude product from a suitable solvent.

Friedel-Crafts Acylation

3,5-DCBC can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-dichlorobenzoyl group onto an aromatic ring.[15] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[16]

Reaction Mechanism for Friedel-Crafts Acylation:

Caption: General mechanism of Friedel-Crafts acylation.

General Experimental Protocol for Friedel-Crafts Acylation:

-

To a cooled (0°C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane), add this compound.

-

To this mixture, add the aromatic substrate dropwise, maintaining the low temperature.

-

After the addition, allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by chromatography or recrystallization.

Applications in Material Science

While less documented with specific protocols in readily available literature, 3,5-DCBC is a precursor for various specialty materials.

-

Dyes and Pigments: The 3,5-dichlorobenzoyl moiety can be incorporated into dye structures to enhance properties such as durability and weather resistance.[2]

-

Polymers: As a di-functional acyl chloride (in its derivative forms) or a monofunctional chain terminator/modifier, it can be used in the synthesis of polyesters and polyamides, imparting flame retardancy and modifying mechanical properties.

-

Liquid Crystals: The rigid, substituted phenyl ring makes it a candidate for incorporation into the core structure of liquid crystal molecules.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility spans the creation of life-saving pharmaceuticals, the development of essential agrochemicals, and the innovation of advanced materials. The reactivity of its acyl chloride group, combined with the specific properties imparted by the dichlorinated ring, ensures its continued importance in both academic research and industrial applications. This guide has provided a comprehensive overview of its key applications, supported by detailed protocols and mechanistic insights, to aid researchers in leveraging the full potential of this important chemical intermediate.

References

- 1. royal-chem.com [royal-chem.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. makingchembooks.com [makingchembooks.com]

- 5. guidechem.com [guidechem.com]

- 6. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lifitegrast - Wikipedia [en.wikipedia.org]

- 11. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 13. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 3,5-Dichlorobenzoyl chloride (CAS No. 2905-62-6). The information is intended to minimize risks and ensure a safe laboratory environment for all personnel. Adherence to these guidelines is critical when working with this corrosive and water-reactive compound.

Chemical and Physical Properties

This compound is a vital building block in the synthesis of agrochemicals, such as the herbicide Propyzamide, and various pharmaceutical compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in a variety of organic reactions.[1] However, this reactivity also dictates its hazardous nature.

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O |

| Molecular Weight | 209.46 g/mol |

| Appearance | Colorless to yellow liquid or low-melting solid[1] |

| Melting Point | 24-28 °C[1] |

| Boiling Point | 135-137 °C at 25 mmHg[3] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Vapor Pressure | 0.1 mmHg at 32 °C |

| Solubility | Insoluble in water[4]; Soluble in benzene (B151609) and toluene[3][5] |

| Refractive Index | n20/D 1.582 (lit.)[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and requires careful handling.[6] The Globally Harmonized System (GHS) classification is as follows:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[7] |

| Skin Corrosion/Irritation | Category 1B / 1C[5][6] |

| Serious Eye Damage/Eye Irritation | Category 1[6][7] |

| Specific target organ toxicity (single exposure) | Category 3[6] |

| Corrosive to Metals | Category 1[7] |

Signal Word: Danger[6]

Hazard Statements:

Toxicological Data

| Route of Exposure | Endpoint | Species | Value |

| Oral | LD50 | Rat | 794 mg/kg[5][6][9] |

Safe Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid breathing dust, fumes, or vapors.[6]

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following provides general guidance:

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[7] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves.[7] Always inspect gloves for tears or holes before use.

-

Lab Coat: A flame-resistant lab coat should be worn.[7]

-

Protective Clothing: For larger quantities or procedures with a high risk of splashing, additional protective clothing, such as an apron or coveralls, may be necessary.[7]

-

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[9]

Caption: Personal Protective Equipment (PPE) selection workflow.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

-

General Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] A refrigerator is recommended for storage.[3][9]

-

Moisture Sensitivity: This compound is moisture-sensitive and reacts with water.[9][10] Keep containers tightly closed and, if possible, store under an inert atmosphere (e.g., argon or nitrogen).[10]

-

Incompatible Materials: Segregate from strong bases, strong oxidizing agents, and water.[6][9] Do not store with flammable materials.[11]

-

Container: Store in the original, tightly sealed container.[7] Secondary containment, such as a chemical-resistant tray, should be used to contain any potential spills.[12][13]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[12]

First Aid Measures

In the event of exposure, immediate action is critical. Show the Safety Data Sheet (SDS) to the attending medical professional.[6][9]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing and shoes.[7] Wash the affected area with soap and plenty of water for at least 15-20 minutes.[4][9] Seek immediate medical attention.[9] |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If breathing is difficult or has stopped, provide artificial respiration.[7] Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[9][14] If the victim is conscious, rinse their mouth with water and have them drink plenty of water.[9] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.[9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[9] |

Accidental Release and Spill Cleanup

In the event of a spill, evacuate all non-essential personnel from the area.[9]

Small Spill Protocol (Inside a Fume Hood)

-

Ensure PPE: Wear the appropriate PPE as outlined in Section 4.2.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[4] Do NOT use combustible materials like paper towels.[15] Do NOT use water.[4]

-

Collection: Carefully sweep or scoop the absorbed material into a dry, sealable container for disposal.[9]

-

Decontamination: Wipe the spill area with a dry cloth, then decontaminate with a suitable solvent (e.g., isopropanol), followed by a final wash with soap and water.

-

Disposal: Label the waste container appropriately and dispose of it as hazardous waste according to local, state, and federal regulations.[9]

Large Spill Protocol

-

Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

-

Isolate: Close the laboratory doors and prevent entry.

-

Report: Contact your institution's emergency response team and provide them with the location of the spill, the chemical name, and the approximate quantity.

-

Ventilate: If it is safe to do so, ensure the fume hood is running to help ventilate the area.

Caption: Emergency response workflow for a chemical spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Dry sand is also an option.[9]

-

Unsuitable Extinguishing Media: Do NOT use water, as this compound reacts with water, which can exacerbate the situation.[10]

-

Specific Hazards: The substance itself is not combustible but may decompose upon heating to produce corrosive and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9]

Stability and Reactivity

-

Reactivity: Reacts with water and moisture in the air to produce hydrogen chloride gas.[5][10]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry).[5][14] It is sensitive to moisture.[9]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[6][9]

-

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen chloride.[6][9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[9]

-

Waste Containers: Use clearly labeled, sealed containers for disposal.

-

Regulations: Disposal must be in accordance with all applicable local, regional, and national hazardous waste regulations.[9] Consult with your institution's environmental health and safety (EH&S) department for specific guidance.

This technical guide is intended as a resource for the safe handling of this compound. It is not a substitute for a thorough understanding of the material's properties, adherence to institutional safety protocols, and the use of good laboratory practices. Always consult the most recent Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. royal-chem.com [royal-chem.com]

- 2. This compound | 2905-62-6 [chemicalbook.com]

- 3. This compound CAS#: 2905-62-6 [m.chemicalbook.com]

- 4. This compound(2905-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. This compound | 2905-62-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. research.wayne.edu [research.wayne.edu]

- 11. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 12. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. ors.od.nih.gov [ors.od.nih.gov]

The Gateway to Advanced Therapeutics: Key Intermediates in Pharmaceutical Synthesis from 3,5-Dichlorobenzoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzoyl chloride (DCBC) is a highly versatile and crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[1] Its unique chemical structure, featuring a reactive acyl chloride group and a dichlorinated phenyl ring, makes it an ideal starting point for constructing complex molecular architectures with diverse therapeutic applications.[2] This technical guide delves into the core of its utility, focusing on the key intermediates derived from DCBC and their subsequent transformation into significant pharmaceutical agents. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways, experimental protocols, and critical data associated with the use of this pivotal chemical intermediate.

Core Application: Synthesis of Tafamidis

A prominent example of the pharmaceutical application of this compound is in the synthesis of Tafamidis. Tafamidis is a medication used for the treatment of transthyretin amyloidosis. The synthesis involves the formation of a key amide intermediate, which is subsequently cyclized to yield the final drug substance.

Key Intermediate: 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

The primary and most critical intermediate in the synthesis of Tafamidis from DCBC is 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid . This intermediate is formed through the acylation of 4-amino-3-hydroxybenzoic acid with this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the primary intermediate and its conversion to Tafamidis, based on typical laboratory-scale procedures.

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | 4-amino-3-hydroxybenzoic acid | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | Toluene | - | 2 | 25-30 | Not specified in detail, but is a high-yield reaction |

| 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | - | Tafamidis | Xylene | p-toluenesulfonic acid monohydrate | Not specified | Reflux | Not specified |

Experimental Protocols

Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid:

-

A solution of this compound is prepared in a suitable solvent, such as toluene.

-

In a separate reaction vessel, 4-amino-3-hydroxybenzoic acid is suspended in the same solvent.

-

The solution of this compound is added dropwise to the suspension of 4-amino-3-hydroxybenzoic acid at a controlled temperature, typically between 10-15°C.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature (25-30°C) and stirred for approximately 2 hours.[3]

-

The reaction is then quenched with a suitable reagent, such as methanol (B129727).

-

The solvent is removed under reduced pressure.

-

The resulting residue is treated with methanol and water to precipitate the solid product.

-

The precipitate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, is collected by filtration and washed.

Synthesis of Tafamidis from 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid:

-

The intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, is suspended in a high-boiling point solvent like xylene.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the mixture.[3]

-

The reaction mixture is heated to reflux to induce cyclization.

-

Upon completion of the reaction, the mixture is cooled, and the crude Tafamidis is isolated.

-

Further purification steps, such as recrystallization or chromatography, may be employed to obtain the final, high-purity active pharmaceutical ingredient.

Other Potential Pharmaceutical Intermediates and Applications

Beyond Tafamidis, this compound serves as a precursor to a variety of other key intermediates with potential therapeutic applications.

Dichlorobenzamide Derivatives

The reaction of this compound with various arylamines in a solvent like N,N'-dimethylformamide at elevated temperatures (e.g., 60°C) yields a series of dichlorobenzamide derivatives.[4][5] These compounds can serve as scaffolds for the development of novel drugs.

5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid

A scalable process has been developed for the synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic acid, another important pharmaceutical intermediate, starting from this compound and 2-aminoethanol.[4] This multi-step synthesis highlights the versatility of DCBC in creating complex heterocyclic systems.

Antifungal and Antiviral Agents

Research has also explored the use of the 3,5-dichlorobenzyl moiety, derived from DCBC, in the development of novel antifungal and antiviral compounds. For instance, 3,5-dichlorobenzyl esters have shown promising antifungal activity.[6][7] While not a direct synthesis from the chloride, it underscores the importance of the dichlorinated phenyl ring in bioactive molecules.

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

Caption: Synthesis pathway of Tafamidis from this compound.

Caption: General synthesis of Dichlorobenzamide derivatives.

This compound is undeniably a cornerstone intermediate in modern pharmaceutical synthesis.[1] Its reactivity and the unique properties it imparts to resulting molecules make it an invaluable tool for medicinal chemists. The synthesis of Tafamidis serves as a prime example of its direct application in producing a life-changing therapeutic. As drug discovery and development continue to evolve, the demand for such versatile and high-purity chemical building blocks will remain robust, ensuring that this compound will continue to play a significant role in the creation of novel medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. royal-chem.com [royal-chem.com]

- 3. WO2021001858A1 - Improved process for the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid or its pharmaceutically acceptable salts and polymorphs thereof - Google Patents [patents.google.com]

- 4. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using 3,5-Dichlorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 3,5-dichlorobenzoyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines, as well as alcohols, by High-Performance Liquid Chromatography (HPLC). This reagent is particularly useful for enhancing the detectability of compounds that lack a strong native chromophore, thereby improving sensitivity and chromatographic performance.

Introduction

Quantitative analysis of aliphatic and aromatic amines and alcohols is essential in pharmaceutical development, quality control, and various research fields. Many of these analytes are not directly detectable by UV-Vis detectors used in HPLC due to their weak or non-existent chromophores. Pre-column derivatization addresses this limitation by covalently attaching a chromophoric tag to the analyte.

This compound is a reactive acylating agent that readily reacts with the nucleophilic amino and hydroxyl groups of analytes. The resulting derivatives, N-substituted-3,5-dichlorobenzamides and 3,5-dichlorobenzoate esters, possess a strong UV-absorbing dichlorobenzoyl moiety, significantly enhancing their detection by HPLC-UV. This derivatization also increases the hydrophobicity of the analytes, often leading to improved chromatographic retention and separation on reversed-phase columns.

Principle of the Method:

The derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of an alcohol, attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide or ester bond. A weak base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific analytes and sample matrices.

Materials and Reagents

-

This compound (≥98% purity)

-

Analyte standards of interest (e.g., aliphatic amines, aromatic amines, primary/secondary alcohols)

-

Acetonitrile (B52724) (HPLC grade, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Pyridine (B92270) or Triethylamine (TEA) (as a base/catalyst)

-

Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for reaction quenching

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Mobile phase components (e.g., ammonium (B1175870) acetate, formic acid)

Derivatization Protocol for Amines and Alcohols

-

Preparation of Derivatizing Reagent Solution:

-

Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile or dichloromethane.

-

Note: This solution should be prepared fresh daily due to the moisture-sensitive nature of acyl chlorides.

-

-

Sample/Standard Preparation:

-

Dissolve the analyte standard or sample extract in a suitable solvent (e.g., acetonitrile, water) to a known concentration.

-

-

Derivatization Reaction:

-

In a clean, dry vial, add 100 µL of the analyte solution.

-

Add 100 µL of a base, such as pyridine or a 0.1 M sodium bicarbonate solution.

-

Add 200 µL of the 10 mg/mL this compound solution.

-

Vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive compounds, heating at 50-60°C for 15-30 minutes may be necessary.

-

-

Reaction Quenching:

-

To stop the reaction and neutralize the excess base, add 100 µL of 1 M HCl.

-

Vortex the mixture.

-

-

Sample Preparation for HPLC:

-

Filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

-

Recommended HPLC Conditions

The following are general starting conditions for the analysis of 3,5-dichlorobenzoyl derivatives. Optimization of the mobile phase composition and gradient profile will be necessary for specific applications.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient Program | Start with a suitable initial percentage of B, then ramp up to elute the derivatized analytes. A typical gradient could be 50-95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30°C |

| Injection Volume | 10-20 µL |

| Detection | UV at approximately 230-254 nm |

Data Presentation

Quantitative data for the analysis of various analytes derivatized with reagents similar to this compound are summarized below. These values can serve as an expected performance benchmark.

Table 1: Performance Data for Amine Derivatization with Benzoyl Chloride Analogs

| Analyte | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Linearity (r²) |

| Various Biogenic Amines[1][2] | 124 - 864 µg/L[1][2] | - | 0.965 - 0.996[1][2] |

| Neurochemicals[3] | < 10 nM[3] | - | > 0.99[3] |

Note: Data presented is for 3,5-dinitrobenzoyl chloride and benzoyl chloride, and is intended to be representative. Actual performance with this compound may vary.

Visualizations

Derivatization Reaction Workflow

Caption: Derivatization of an amine with this compound.

General Experimental Workflow

Caption: Workflow for HPLC analysis with this compound.

Conclusion

Pre-column derivatization with this compound offers a robust and effective method for the sensitive quantification of amines and alcohols by HPLC-UV. The straightforward protocol and the stability of the resulting derivatives make this a valuable technique for researchers in various scientific disciplines. While the provided protocols serve as a solid foundation, optimization of both the derivatization and chromatographic conditions is recommended to achieve optimal performance for specific analytical challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3,5-Dichlorobenzoyl Chloride in the Synthesis of the Herbicide Propyzamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the herbicide Propyzamide (B133065), utilizing 3,5-dichlorobenzoyl chloride as a key precursor. This document includes detailed experimental protocols, physicochemical and spectroscopic data for the reactants and products, and a summary of the mechanism of action of Propyzamide.

Physicochemical and Spectroscopic Data

For the successful synthesis and characterization of Propyzamide, a thorough understanding of the physical and chemical properties of the starting material, this compound, and the final product is essential. The following tables summarize key data for both compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2905-62-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₃O | [3] |

| Molecular Weight | 209.46 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid or low-melting solid | |

| Melting Point | 28 °C | [1][2] |

| Boiling Point | 135-137 °C at 25 mmHg | [1][2] |

| Density | 1.478 g/mL | [4] |

| Refractive Index (n20/D) | 1.582 | [2] |

| Vapor Pressure | 0.1 mmHg at 32 °C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference |

| IR Spectrum (gas phase) | Characteristic C=O stretching vibration of the acyl chloride. | [5] |

| Mass Spectrum (EI) | Molecular ion peak and characteristic fragmentation pattern. | [6] |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and aromatic carbons. | [7] |

Table 3: Physicochemical Properties of Propyzamide

| Property | Value | Reference |

| CAS Number | 23950-58-5 | [2] |

| Molecular Formula | C₁₂H₁₁Cl₂NO | [2] |

| Molecular Weight | 256.13 g/mol | [2] |

| Appearance | White or off-white crystalline powder | |

| Melting Point | 155-156 °C | [8] |

| Water Solubility | 15 mg/L at 25 °C | [2] |

| Purity (as synthesized) | ≥ 99.8% (HPLC) |

Table 4: Spectroscopic Data for Propyzamide

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.59, 7.45, 7.44, 6.28, 2.40, 1.76 | |

| ¹³C NMR (CDCl₃, 100.40 MHz) | δ (ppm): 163.72, 137.62, 135.24, 131.11, 125.45, 86.52, 69.76, 48.42, 28.87 | |

| IR Spectrum | N-H stretching vibrations in the region of 3350-3550 cm⁻¹ | |

| Mass Spectrum (EI) | Intense peaks at m/z 173 (100%), 175 (85%), 255 (37%), 145 (31%) | [2] |

| LC-MS/MS | Precursor ion [M+H]⁺ at m/z 256.0, with product ions at m/z 190.0 (quantitation) and 192.0 (confirmation) | [9] |

Synthesis of Propyzamide from this compound

The synthesis of Propyzamide involves the acylation of 2-methylbut-3-yn-2-amine (B1329570) with this compound. The following protocol is a detailed methodology for this synthesis.

Experimental Protocol

Materials:

-

This compound

-

2-Methylbut-3-yn-2-amine (also known as 3-amino-3-methylbutyne)

-

Ethanol

-

30% Sodium hydroxide (B78521) (NaOH) solution

-

Methanol (B129727) (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 52.8 g of 2-methylbut-3-yn-2-amine (98% purity) in a mixture of 6000 g of chloroform and 2000 g of ethanol.

-

Stir the solution at a constant temperature of 15-25 °C.

-

Slowly add this compound to the stirred solution.

-

Throughout the addition and subsequent reaction, maintain the pH of the mixture at 8.0 by the controlled addition of a 30% NaOH solution.

-

Continue the reaction at 15-25 °C for 4 hours.

-

After the reaction is complete, filter the resulting mixture to collect the solid product.

-

Wash the filter cake with a suitable solvent to remove any remaining impurities.

-

Dry the crude product at 100-105 °C for 2 hours.

-

Recrystallize the crude product from methanol to obtain pure Propyzamide.

-

Dry the purified crystals to a constant weight.

Expected Yield and Purity:

Following this protocol, a yield of over 75% can be expected. The purity of the final product, as determined by HPLC analysis, should be approximately 99.8%.

Mechanism of Action of Propyzamide

Propyzamide is a selective, systemic herbicide that acts by inhibiting plant cell division.[3] Its primary mode of action is the disruption of microtubule assembly.[10]

-

Binding to Tubulin: Propyzamide binds to tubulin, the protein subunit that polymerizes to form microtubules.[11] Evidence suggests a common binding site on β-tubulin for benzamide (B126) herbicides like propyzamide.

-

Inhibition of Mitosis: By binding to tubulin, Propyzamide prevents the formation of the mitotic spindle, a microtubule structure essential for chromosome segregation during cell division (mitosis). This arrests the cell cycle at metaphase.[12]

-